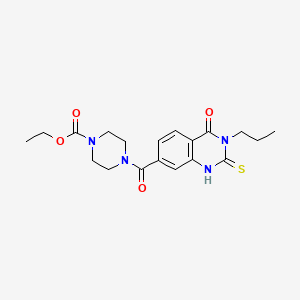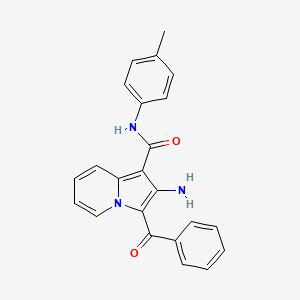
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is not fully understood. However, it has been suggested that it may exert its anticancer activity through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which play a key role in the inflammatory response.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which can help to protect cells from oxidative damage. It has also been found to exhibit anti-inflammatory activity, which can help to reduce inflammation in the body. In addition, it has been shown to possess potent anticancer activity, which can help to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate in lab experiments is its potent biological activity. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate. One area of research is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves a multi-step reaction process. The starting material is 4-methoxyphenylacetic acid, which is converted to 4-methoxyphenylacetic acid hydrazide through a reaction with hydrazine hydrate. The resulting product is then reacted with 4-fluorobenzoyl chloride in the presence of triethylamine to produce 4-(4-fluorobenzoyl) hydrazide. The final step involves the reaction of 4-(4-fluorobenzoyl) hydrazide with 4-hydroxycoumarin in the presence of phosphorous oxychloride to yield 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In particular, it has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves the condensation of 4-methoxyphenylacetic acid with 4-hydroxy-7-methoxycoumarin, followed by esterification with 4-fluorobenzoic acid.", "Starting Materials": [ "4-methoxyphenylacetic acid", "4-hydroxy-7-methoxycoumarin", "4-fluorobenzoic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Methanol", "Diethyl ether", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid by condensation of 4-methoxyphenylacetic acid with 4-hydroxy-7-methoxycoumarin using DCC and DMAP as catalysts in DMF solvent.", "Step 2: Esterification of 4-(4-methoxyphenyl)-4-oxobutanoic acid with 4-fluorobenzoic acid using DCC and DMAP as catalysts in DMF solvent.", "Step 3: Purification of the product by precipitation with methanol, followed by recrystallization from diethyl ether/ethyl acetate mixture.", "Step 4: Washing the product with water, drying and collecting the final product.", "Step 5: Characterization of the product using spectroscopic techniques such as NMR, IR and mass spectrometry." ] } | |
Número CAS |
637752-94-4 |
Nombre del producto |
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate |
Fórmula molecular |
C23H15FO5 |
Peso molecular |
390.366 |
Nombre IUPAC |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C23H15FO5/c1-27-17-8-4-14(5-9-17)20-13-28-21-12-18(10-11-19(21)22(20)25)29-23(26)15-2-6-16(24)7-3-15/h2-13H,1H3 |
Clave InChI |
HSPMQNZGMWLJBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2790559.png)
![1-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2790560.png)
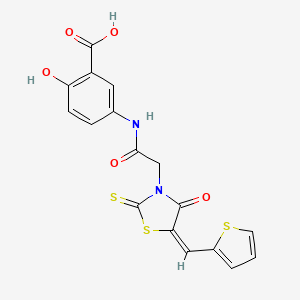

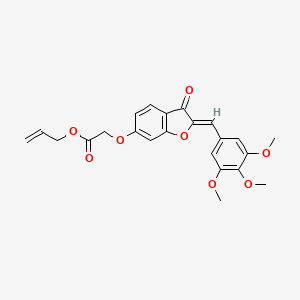
![2-Cyclopropyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2790566.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2790567.png)
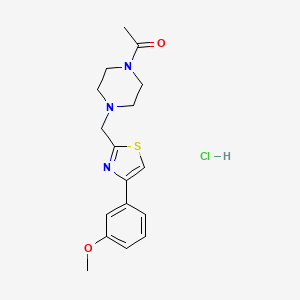
![2,6-dichloro-N-[2-(4-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2790574.png)
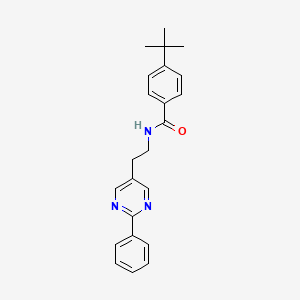
![3-(3-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2790576.png)

